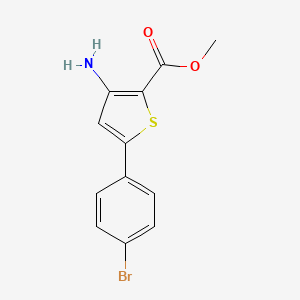

Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Description

Historical Context and Development

The development of this compound can be traced to the fundamental discoveries in thiophene chemistry that began in the late 19th century. Thiophene itself was first discovered in 1882 by Viktor Meyer as a contaminant in benzene, derived from the Greek words 'theion' meaning sulfur and 'phaino' meaning to show or appear. This serendipitous discovery laid the foundation for an entire field of heterocyclic chemistry that would prove invaluable in both academic research and industrial applications.

The systematic development of aminothiophene derivatives gained significant momentum following the pioneering work of Karl Gewald in 1961, who developed the versatile Gewald reaction for synthesizing substituted 2-aminothiophenes. This multi-component reaction represented a paradigm shift in thiophene synthesis, enabling the preparation of diverse aminothiophene structures from simple aliphatic starting materials. The Gewald reaction became a universal method for synthesizing substituted 2-aminothiophenes and gained prominence due to the availability of reagents and mild reaction conditions.

Prior to the Gewald methodology, the synthesis of substituted aminothiophenes was generally unsuitable due to difficult preparation of starting materials, multi-step synthesis, and poor yields. The earlier Benary method, reported in 1910, exhibited very limited scope because of the unavailability of appropriate halo-substrates. The emergence of the Gewald reaction and its subsequent modifications provided the synthetic foundation that would eventually enable the preparation of complex structures like this compound.

The specific development of brominated phenylthiophene derivatives evolved from the growing understanding of structure-activity relationships in medicinal chemistry. Researchers recognized that the introduction of halogen substituents, particularly bromine, could significantly modify the biological and physicochemical properties of thiophene-based compounds. The combination of the 4-bromophenyl group with the aminothiophene carboxylate core represents a strategic design approach that leverages both the electronic effects of the halogen substituent and the synthetic versatility of the amino functionality.

Significance in Thiophene Chemistry

This compound occupies a prominent position in contemporary thiophene chemistry due to its multifaceted utility as both a synthetic intermediate and a biologically active compound. The significance of this compound extends across several domains of chemical research, reflecting the broader importance of thiophene derivatives in modern chemistry.

In medicinal chemistry, thiophene-containing compounds have attracted substantial attention because of their intrinsic electronic properties and versatile pharmacological activities. The thiophene moiety plays a significant role in drug discovery, providing synthetically accessible modification sites and serving as an important pharmacophore for replacing existing functionalities in drug candidates. The sulfur atom in the thiophene ring enhances drug-receptor interactions by participating in additional hydrogen bonding, while in structure-activity relationship studies, thiophene serves as a bio-isosteric replacement for monosubstituted phenyl rings.

The specific structural features of this compound contribute to its significance in several ways. The amino group at the 3-position provides a versatile handle for further functionalization through various coupling reactions, including the Chan-Lam cross-coupling methodology that has been successfully applied to similar aminothiophene systems. This reactivity has been demonstrated in the synthesis of N-arylated aminothiophene derivatives, where the amino functionality undergoes copper-mediated arylation with arylboronic acids and aryltrifluoroborate salts.

The 4-bromophenyl substituent at the 5-position introduces additional synthetic possibilities through its participation in palladium-catalyzed cross-coupling reactions. This structural feature enables the compound to serve as a versatile building block for the construction of more complex molecular architectures. The presence of the bromine atom also influences the electronic properties of the molecule, potentially enhancing its biological activity through specific receptor interactions.

Furthermore, the carboxylate ester functionality provides opportunities for further structural modification through hydrolysis to the corresponding carboxylic acid or through amidation reactions to generate carboxamide derivatives. These transformations have been extensively utilized in the development of thiophene-based pharmaceutical compounds.

Overview of Structural Features

This compound exhibits a complex molecular architecture that combines multiple functional groups within a compact framework. The compound possesses the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol. The structure features a melting point range of 146-148°C, indicating considerable thermal stability.

The core thiophene ring system provides the fundamental aromatic framework, with the sulfur heteroatom contributing to the molecule's electronic properties. The five-membered aromatic ring containing sulfur creates a π-electron system that is somewhat different from benzene, with the sulfur atom participating in the aromatic delocalization while maintaining its characteristic electronegativity and polarizability.

At the 3-position of the thiophene ring, the amino group serves as a primary electron-donating substituent. This functionality exhibits characteristic hydrogen bonding capabilities and provides a site for further chemical modification through various coupling reactions. The amino group's electron-donating nature influences the overall electronic distribution within the molecule, potentially enhancing the electron density on the thiophene ring.

The carboxylate ester group at the 2-position functions as an electron-withdrawing substituent, creating an interesting electronic balance with the electron-donating amino group. The methyl ester provides opportunities for hydrolysis to the free carboxylic acid or for transformation to other carbonyl derivatives. This positioning creates an intramolecular arrangement where the amino and carbonyl groups are on the same side of the thiophene ring, potentially enabling intramolecular hydrogen bonding that forms a seven-membered ring structure.

The 4-bromophenyl substituent at the 5-position represents the most significant structural feature in terms of molecular bulk and electronic influence. The phenyl ring extends the aromatic system and provides additional sites for potential π-π stacking interactions. The bromine substituent on the phenyl ring serves multiple functions: it acts as a mild electron-withdrawing group through its inductive effect, provides a handle for further synthetic elaboration through cross-coupling reactions, and contributes to the molecule's lipophilicity and potential membrane permeability.

The overall molecular geometry places the bromophenyl group in a position where it can significantly influence the compound's three-dimensional structure and its interactions with biological targets. The combination of the aromatic thiophene core with the substituted phenyl ring creates an extended π-system that may be important for receptor binding and biological activity.

Positioning in Heterocyclic Chemistry Research

This compound occupies a strategic position within the broader landscape of heterocyclic chemistry research, serving as both a representative example of advanced thiophene chemistry and a valuable tool for exploring structure-activity relationships in bioactive compounds. The compound exemplifies the sophisticated level of structural complexity that can be achieved in modern heterocyclic synthesis while maintaining synthetic accessibility and functional versatility.

Within the context of thiophene research, this compound represents an evolution from simple thiophene derivatives to more complex, multi-substituted systems designed for specific applications. The systematic incorporation of amino, carboxylate, and bromophenyl functionalities demonstrates the maturation of thiophene chemistry from fundamental studies to application-driven research. This progression reflects broader trends in heterocyclic chemistry where increasing emphasis is placed on the rational design of molecules with predetermined properties and functions.

The compound's significance in contemporary research is particularly evident in its role as a building block for the synthesis of more complex heterocyclic systems. The versatile functionalization pattern enables its use in the preparation of fused ring systems, as demonstrated in studies involving the synthesis of tricyclic cores through condensation and cyclization reactions. These transformations illustrate the compound's utility in accessing structurally diverse molecular scaffolds that would be difficult to prepare through alternative synthetic routes.

In the realm of medicinal chemistry research, this compound serves as a model compound for investigating the biological properties of aminothiophene derivatives. The presence of the brominated aromatic substituent provides opportunities to study halogen bonding effects and their influence on biological activity. Research has shown that electronegative substituents such as bromine can play important roles in enhancing biological effects, particularly in cytotoxic and antimicrobial applications.

The compound also contributes to ongoing research in synthetic methodology development. The combination of multiple reactive functional groups within a single molecule provides a platform for testing new synthetic transformations and reaction conditions. Studies involving copper-mediated N-arylation reactions have utilized similar aminothiophene carboxylate systems to develop mild, efficient protocols for C-N bond formation. These methodological advances benefit the broader synthetic chemistry community and facilitate the preparation of related compounds with potential therapeutic applications.

From a materials science perspective, the extended aromatic system and the presence of multiple functional groups position this compound as a potential building block for organic electronic materials. Thiophene-containing compounds have attracted significant attention in the development of organic semiconductors, light-emitting diodes, and photovoltaic devices. The specific substitution pattern of this compound provides opportunities to investigate how different functional groups influence electronic properties and material performance.

The compound's positioning in heterocyclic chemistry research is further enhanced by its role in advancing our understanding of structure-property relationships. The systematic variation of substituents on the thiophene core, as exemplified by this compound and its analogs, provides valuable data for developing predictive models of biological activity and physical properties. This information is crucial for the rational design of new compounds with improved characteristics for specific applications.

Contemporary research involving this compound and related compounds continues to expand our knowledge of heterocyclic chemistry while addressing practical challenges in drug discovery, materials development, and synthetic methodology. The compound serves as a bridge between fundamental heterocyclic chemistry and applied research, demonstrating how sophisticated molecular design can be translated into useful synthetic targets and research tools.

Properties

IUPAC Name |

methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUSCMIMJCHEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374895 | |

| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91076-95-8 | |

| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91076-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiophene Ring Formation

- The thiophene ring is commonly constructed via the Gewald reaction, which involves the condensation of a ketone or aldehyde, a cyanoacetate derivative, and elemental sulfur under basic conditions. This method efficiently forms 2-aminothiophene derivatives, which serve as precursors for further functionalization.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent at the 5-position of the thiophene ring is introduced through bromination or cross-coupling reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) to selectively brominate the thiophene ring, followed by Suzuki or related cross-coupling reactions to attach the 4-bromophenyl moiety.

Alternatively, direct arylation methods using palladium-catalyzed coupling of thiophene derivatives with 4-bromophenyl halides have been reported, providing high regioselectivity and yields.

Amination at the 3-Position

The amino group at the 3-position is introduced via nucleophilic substitution or amination reactions. One approach involves the conversion of a halogenated thiophene intermediate (e.g., 3-chloro-5-(4-bromophenyl)thiophene-2-carboxylate) to the corresponding amino derivative by reaction with ammonia or amine sources under controlled conditions.

Another method includes diazotization of 3-amino precursors followed by substitution reactions to install the amino group.

Esterification to Form the Methyl Carboxylate

The carboxylate methyl ester group is typically introduced by esterification of the corresponding carboxylic acid or acid chloride with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, methyl thioglycolate can be used as a reagent in the synthesis to incorporate the ester functionality during ring formation or subsequent steps.

A representative synthetic route based on literature data is as follows:

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Gewald Reaction | Ketone + cyanoacetate + elemental sulfur, base (e.g., potassium tert-butoxide), THF, room temperature to reflux | Formation of 2-aminothiophene intermediate |

| 2 | Bromination | N-bromosuccinimide (NBS), solvent (e.g., chloroform), room temperature | Introduction of bromine at the 5-position |

| 3 | Cross-Coupling | Pd-catalyst, 4-bromophenylboronic acid, base (e.g., K2CO3), solvent (e.g., DMF), heat | Attachment of 4-bromophenyl group |

| 4 | Amination | Ammonia or amine source, solvent (e.g., ethanol), heat | Substitution to introduce amino group at 3-position |

| 5 | Esterification | Methanol, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Formation of methyl ester at 2-position |

The Gewald reaction is favored for its simplicity and high yield in forming the thiophene core with amino substitution at the 3-position.

Bromination using NBS provides regioselective substitution at the 5-position without over-bromination.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are efficient for attaching the 4-bromophenyl group, offering good yields and functional group tolerance.

Amination reactions require careful control of temperature and reagent stoichiometry to avoid side reactions and ensure high purity of the amino-substituted product.

Esterification under acidic conditions proceeds smoothly, but reaction time and temperature must be optimized to prevent hydrolysis or decomposition.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gewald + NBS Bromination + Amination + Esterification | Ketone, cyanoacetate, S, NBS, NH3, MeOH, acid catalyst | Room temp to reflux, various solvents | 50-80% overall | Straightforward, well-established | Multi-step, requires purification at each step |

| Pd-Catalyzed Cross-Coupling | Thiophene halide, 4-bromophenylboronic acid, Pd catalyst, base | 80-120 °C, inert atmosphere | 70-90% | High regioselectivity, good yields | Requires expensive catalysts |

| Direct Amination of Halogenated Thiophene | 3-chloro-5-(4-bromophenyl)thiophene, NH3 or amine | Heat, ethanol or other solvents | 60-85% | Efficient amination step | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized to develop drugs with multiple therapeutic effects, including:

- Anti-hypertensive agents

- Antitumor compounds

- Inhibitors for HIV-1 integrase

- Human cytomegalovirus inhibitors

- Hepatitis C virus inhibitors

- Xa factor inhibitors

- Antineoplastic PAK4 activase inhibitors

- Phosphatidylinositol 3-kinase (PI3K) inhibitors

- Antithrombotic agents .

These applications highlight the compound's versatility and significance in addressing various health conditions.

1.2 Thiophene Derivatives and Their Pharmacological Properties

Thiophene-based compounds, including this compound, have shown promising pharmacological properties such as:

- Anticancer activity

- Anti-inflammatory effects

- Antimicrobial properties

- Antihypertensive effects

- Anti-atherosclerotic activity .

These properties make thiophene derivatives a focus of research for developing new therapeutic agents.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves several established synthetic methods, including:

- Gewald synthesis

- Paal–Knorr synthesis

- Fiesselmann synthesis

- Hinsberg synthesis

These methods allow for the efficient production of thiophene derivatives with desired functional groups and properties .

Case Studies

3.1 Research on Biological Activity

Recent studies have investigated the biological activities of thiophene derivatives, including this compound. For instance, a study published in PMC highlighted the spasmolytic activity of thiophene-based compounds synthesized through coupling reactions with arylboronic acids. The results indicated that certain analogs exhibited significant spasmolytic effects, suggesting potential applications in treating gastrointestinal disorders .

3.2 Development of Anticancer Agents

Another research effort focused on using this compound as a precursor for synthesizing novel anticancer agents. The study demonstrated that derivatives created from this compound displayed potent cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Key structural analogs differ in substituents at the 5-position phenyl group or modifications to the ester moiety. Below is a comparative analysis:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Substituent Position : Para-substituted analogs (e.g., 4-Br, 4-Cl) exhibit better symmetry and crystallinity than meta-substituted derivatives (e.g., 3-Br), as seen in X-ray studies .

- Functional Groups: Bulky groups like benzyloxy (C₁₉H₁₇NO₃S) or electron-withdrawing groups (e.g., methoxycarbonyl) alter reactivity in cyclization and cross-coupling reactions .

Key Observations :

- Halogen-Specific Challenges : Brominated analogs may require harsher conditions (e.g., HBr/CuBr in Sandmeyer reactions) compared to chlorinated derivatives .

- Cross-Coupling Efficiency : Pd-catalyzed methods offer modularity for introducing aryl groups but face steric hindrance with bulky substituents .

Key Observations :

Physicochemical Properties

Table 4: Physical Properties

Biological Activity

Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (CAS Number: 91076-95-8) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article will explore the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10BrNO2S

- Molecular Weight : 312.18 g/mol

The presence of the bromophenyl group and the amino group enhances the compound's reactivity and biological activity, making it a valuable candidate for further research.

Target of Action

This compound acts primarily as a modulator of protein tyrosine phosphatases (PTPases). This modulation can lead to significant changes in the phosphorylation state of various proteins, affecting cellular processes such as growth, differentiation, and apoptosis .

Biochemical Pathways

The compound's interaction with PTPases suggests involvement in critical biochemical pathways related to:

- Cell cycle regulation

- Growth factor signaling

- Apoptotic pathways

By altering the phosphorylation state of proteins, this compound may exert therapeutic effects against various diseases, particularly cancers .

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties. A study comparing its activity against Gram-positive and Gram-negative bacteria showed that it is more effective against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. The inhibition rates ranged from 40% to 86.9%, indicating potent antibacterial effects .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 40.0 - 86.9 |

| Bacillus subtilis | 40.0 - 86.9 |

| Escherichia coli | Lower than Gram+ |

| Pseudomonas aeruginosa | Lower than Gram+ |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of pro-apoptotic genes and inhibition of anti-apoptotic genes. The compound's effectiveness was assessed using the MTT assay against cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HePG-2 | <1.98 |

| MCF-7 | <1.98 |

| PC-3 | <1.98 |

| HCT-116 | <1.98 |

Case Studies

- Study on Antibacterial Efficacy : A comparative study involving this compound and standard antibiotics revealed that this compound exhibited superior antibacterial activity against specific strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : In a study focused on its anticancer properties, researchers found that this compound significantly reduced cell viability in breast and liver cancer cell lines compared to untreated controls, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of its carboxylic acid precursor. For example, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes esterification with ethanol under HCl catalysis to yield the ethyl ester analog, which can be adapted for the bromophenyl derivative by substituting the aryl halide . Microwave-assisted synthesis (e.g., ethyl bromoacetate under forced irradiation) offers higher yields (84%) compared to traditional reflux methods, as demonstrated for structurally similar thiophene esters . Key Variables :

- Catalyst : HCl or H₂SO₄ for protonation.

- Solvent : Dry chloroform or ethanol for esterification.

- Temperature : Reflux (~78°C for ethanol) or microwave (50–100°C).

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux | Ethanol, HCl, 2h | 55–75% | |

| Microwave | Ethyl bromoacetate, 10–15 min | 84% |

Q. How is this compound characterized, and what spectral markers are critical for validation?

- Methodological Answer : 1H NMR and mass spectrometry are essential. The amine (-NH₂) protons appear as a broad singlet at δ 6.61 ppm (D₂O-exchangeable), while the methyl ester resonates at δ 3.71 ppm . Aromatic protons from the 4-bromophenyl group show doublets at δ 7.27–7.63 ppm. The molecular ion peak in MS (e.g., m/z 252.3 for a fluorophenyl analog) confirms the molecular weight . IR spectroscopy identifies the carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ bends at ~3300 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : The compound serves as a precursor for antimicrotubule agents, where the 4-bromophenyl group enhances lipophilicity and target binding. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position for structure-activity relationship (SAR) studies . Derivatives like thieno[3,2-d]pyrimidin-4(3H)-ones exhibit kinase inhibition, validated via tubulin polymerization assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : SHELXL refines small-molecule structures using high-resolution X-ray data, while ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm planarity of the thiophene ring and bromophenyl orientation . Ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity, with amplitude (q) and phase (φ) calculated from atomic coordinates . Example workflow:

Collect diffraction data (Mo Kα, λ = 0.71073 Å).

Solve via direct methods (SHELXS).

Refine with SHELXL (R1 < 0.05).

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For Pd-catalyzed C–C coupling, the amino group’s electron-donating effect lowers the LUMO energy at the thiophene C5 position, favoring oxidative addition with arylboronic acids . Use Gaussian09 with B3LYP/6-31G(d) basis set for optimization and NBO analysis .

Q. How do contradictory yields in synthetic protocols arise, and how can reproducibility be ensured?

- Methodological Answer : Discrepancies stem from substrate purity (e.g., aryl halide vs. boronic acid ratios) or catalyst deactivation . For example, Pd(PPh₃)₄ degrades in air, requiring strict anhydrous conditions . Reproducibility checklist:

- Purify starting materials via column chromatography (silica gel, 3% triethylamine).

- Monitor reactions by TLC (hexane:ethyl acetate = 7:3).

- Optimize equivalents of thiophosgene (1.0–1.2 eq.) to avoid over-substitution .

Q. What strategies mitigate challenges in functionalizing the 3-amino group without side reactions?

- Methodological Answer : Protect the amino group with Boc (tert-butoxycarbonyl) before derivatization. For example:

React with Boc₂O in THF (rt, 12h).

Perform Suzuki coupling at C3.

Deprotect with TFA:DCM (1:4) .

Alternative: Use isothiocyanate intermediates (via thiophosgene) to generate thioamide-linked conjugates, as shown in sulfa drug hybrids .

Data Contradiction Analysis

Q. Why do similar synthetic routes for methyl thiophene esters report differing yields (55% vs. 84%)?

- Methodological Answer : The disparity arises from substrate accessibility (e.g., steric hindrance from bromophenyl vs. chlorophenyl) and catalytic efficiency . Microwave irradiation enhances reaction kinetics (e.g., 84% yield in 15 min vs. 55% in 6h for Pd-catalyzed reactions) by reducing side-product formation . Validate via control experiments:

- Compare thermal vs. microwave conditions.

- Characterize byproduct profiles using LC-MS.

Software and Tools

| Task | Tool | Function | Reference |

|---|---|---|---|

| Crystallography | SHELXL | Structure refinement | |

| Visualization | ORTEP-3 | Thermal ellipsoid plotting | |

| Data Processing | WinGX | CIF generation | |

| DFT Modeling | Gaussian09 | Conformational analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.